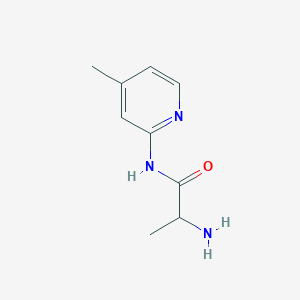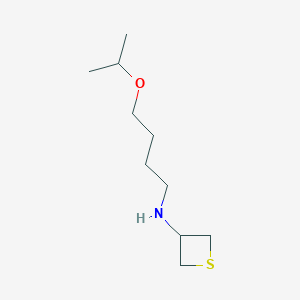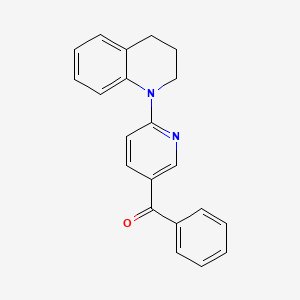
5-Fluoro-6-methylpicolinaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylpicolinaldehyde hydrate is a chemical compound with the molecular formula C7H6FNO. It is a derivative of picolinaldehyde, where the hydrogen atom at the 5th position is replaced by a fluorine atom and the hydrogen atom at the 6th position is replaced by a methyl group. This compound is often used in various chemical reactions and research applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinaldehyde hydrate typically involves the fluorination of 6-methylpicolinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methylpicolinaldehyde hydrate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are often used.
Major Products Formed
Oxidation: 5-Fluoro-6-methylpicolinic acid.
Reduction: 5-Fluoro-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylpicolinaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylpicolinaldehyde hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophiles, making it a useful reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoropicolinaldehyde
- 6-Methylpicolinaldehyde
- 5-Fluoro-2-pyridinecarbaldehyde
Uniqueness
5-Fluoro-6-methylpicolinaldehyde hydrate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
Propiedades
Fórmula molecular |
C7H8FNO2 |
|---|---|
Peso molecular |
157.14 g/mol |
Nombre IUPAC |
5-fluoro-6-methylpyridine-2-carbaldehyde;hydrate |
InChI |
InChI=1S/C7H6FNO.H2O/c1-5-7(8)3-2-6(4-10)9-5;/h2-4H,1H3;1H2 |
Clave InChI |
PMTFPLBRKYJQRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C=O)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)


